molecular formula C15H20ClN3O3 B8473758 3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B8473758
M. Wt: 325.79 g/mol
InChI Key: NXQQAFFVDJWNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with a suitable cyclic anhydride to form an intermediate. This intermediate then undergoes cyclization and spiro formation under controlled conditions to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, computational modeling, and beta-arrestin recruitment assays to identify the most efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as delta opioid receptors. Upon binding to these receptors, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to downstream effects such as reduced cAMP production and altered cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

InChI

InChI=1S/C15H19N3O3.ClH/c1-21-12-4-2-11(3-5-12)10-18-13(19)15(17-14(18)20)6-8-16-9-7-15;/h2-5,16H,6-10H2,1H3,(H,17,20);1H

InChI Key

NXQQAFFVDJWNAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3(CCNCC3)NC2=O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.15 g (2.95 mmol) of 3-(4-methoxybenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester was added 8 mL of dioxan and 6 mL of 4N solution of dioxane/HCl. The reaction mixture was stirred for 2 hours at room temperature and concentrated in vacuo. The crude was dissolved in a minimum of methanol and diethyl ether was added to obtain, after filtration, the 3-(4-methoxybenzyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione hydrochloride as a white solid (644 mg, 67%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.